molecular formula C13H17FO2 B8706862 4-(5-Fluoro-2-methoxyphenyl)-4-methylpentan-2-one CAS No. 566920-38-5

4-(5-Fluoro-2-methoxyphenyl)-4-methylpentan-2-one

Cat. No. B8706862
M. Wt: 224.27 g/mol
InChI Key: CAUSZTFUXZPQFR-UHFFFAOYSA-N
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Patent
US07189758B2

Procedure details

To a stirred solution of 2-bromo-4-fluoro anisole (3.24 mL, 25 mmol) in anhydrous THF (40 mL) cooled to −78° C. and maintained under argon was added n-butyl lithium (17.2 mL of 1.6 M solution in hexanes, 27.5 mmol). After stirring at −78° C. for 45 minutes, the reaction mixture was treated with a solution of cuprous iodide in dimethyl sulfide (4.76 g in 15 mL, 25 mmol) and stirred for 15 minutes at −78° C. Then chlorotrimethylsilane (6.4 mL, 50 mmol) was added, followed by a solution of mesityl oxide (2.9 mL, 25 mmol) in anhydrous THF (5 mL). The reaction was stirred at −78° C. to −60° C. for 4 hours and then quenched with a saturated solution of ammonium chloride and extracted with three 50 mL portions of methylene chloride. The combined extracts were washed with three 25 mL portions of water, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one as a light brown liquid (85% yield) which was used in the next reaction without further purification.
Quantity
3.24 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
6.4 mL
Type
reactant
Reaction Step Four
Quantity
2.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].C([Li])CCC.CSC.Cl[Si](C)(C)C.[O:24]=[C:25]([CH:27]=[C:28]([CH3:30])[CH3:29])[CH3:26]>C1COCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([O:9][CH3:10])=[C:2]([C:28]([CH3:30])([CH3:29])[CH2:27][C:25](=[O:24])[CH3:26])[CH:7]=1

Inputs

Step One
Name
Quantity
3.24 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
cuprous iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CSC
Step Four
Name
Quantity
6.4 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Five
Name
Quantity
2.9 mL
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under argon
STIRRING
Type
STIRRING
Details
stirred for 15 minutes at −78° C
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. to −60° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched with a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with three 50 mL portions of methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with three 25 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C(CC(C)=O)(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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